

# Pharmacokinetic Properties of Verproside

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## Compound Focus: Verproside

CAS No.: 50932-20-2

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The table below summarizes the key pharmacokinetic parameters of **verproside** from rat studies after intravenous (IV) and oral (PO) administration [1] [2].

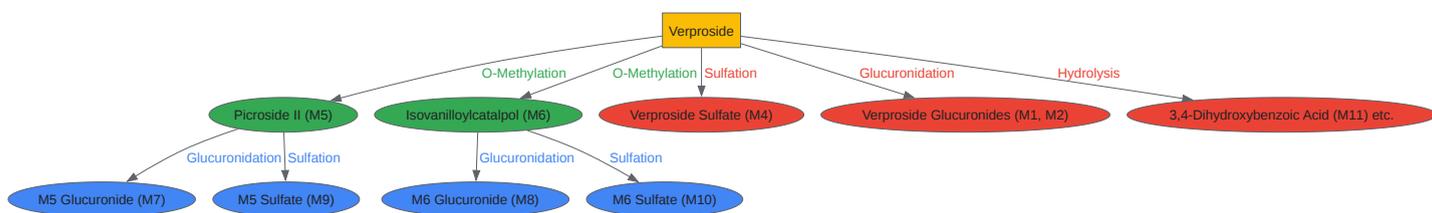
Parameter	Value (Intravenous)	Value (Oral)	Notes
Doses Studied	2, 5, 10 mg/kg	20, 50, 100 mg/kg	
Systemic Clearance (Cl)	56.7 - 86.2 mL/min/kg	Not applicable (N/A)	High; significantly reduced at 10 mg/kg dose, suggesting saturable metabolism [1].
Volume of Distribution (Vss)	Unchanged with dose	N/A	
Half-Life (t <sub>1/2</sub> )	12.2 - 16.6 min	N/A	Very short [3].
Area Under Curve (AUC)	Significantly increased at 10 mg/kg	N/A	Non-linear, dose-dependent increase [1].
C <sub>max</sub>	N/A	Non-linearly increased with dose	
Urinary Excretion	3.3 - 6.2% of dose	0.01 - 0.04% of dose	Very low, indicating minimal renal clearance [1].

Parameter	Value (Intravenous)	Value (Oral)	Notes
Fecal (GI Tract) Recovery	N/A	0.01 - 0.72% of dose (at 24 h)	Very low [1].
Absolute Oral Bioavailability (F)	N/A	0.3% (50 mg/kg), 0.5% (100 mg/kg)	Extremely low due to extensive first-pass metabolism [1] [2].

## Metabolism and Key Metabolites

**Verproside** undergoes extensive and complex metabolism. Studies have identified **21 metabolites** in rat bile and urine, formed through several pathways [3].

The major metabolic pathways involve **O-methylation**, where **verproside** is converted to **picroside II (M5)** and **isovanilloylcatalpol (M6)**. These primary metabolites are then further processed via **glucuronidation** and **sulfation**. Other pathways include direct glucuronidation or sulfation of **verproside**, and hydrolysis to simpler benzoic acid derivatives which are also conjugated [3]. In vitro incubations with rat hepatocytes indicated that **verproside sulfate (M4)** is a major metabolite [3].



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Diagram: Major Metabolic Pathways of **Verproside** in Rats. Key pathways are O-methylation to M5/M6, and direct conjugation via sulfation/glucuronidation [3].

## Experimental Protocols

Here are the detailed methodologies for key experiments from the literature.

### Protocol 1: Pharmacokinetic Study in Rats

This protocol is used to obtain the fundamental PK data presented in the first table [1].

- **1. Animal Preparation:** Use male Sprague-Dawley rats (e.g., 7–8 weeks old, 220–300 g). Fast for 12–24 hours prior to experimentation, with free access to water. Anesthetize and cannulate the carotid artery for blood sampling and the jugular vein for IV administration.
- **2. Drug Administration & Sampling:**
  - **IV Group:** Administer **verproside** (2, 5, and 10 mg/kg) via the jugular vein catheter.
  - **PO Group:** Administer **verproside** (20, 50, and 100 mg/kg) via oral gavage.
  - **Blood Collection:** Collect blood samples from the carotid artery at predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 20, 30, 45, 60, 90, 120 min post-IV; 5, 10, 15, 20, 30, 45, 60, 90, 120, 180, 240 min post-PO).
- **3. Sample Processing:** Centrifuge blood samples to obtain plasma. Add an internal standard (e.g., veratric acid) and extract **verproside** using organic solvents like ethyl acetate. Evaporate the organic layer and reconstitute the residue for analysis.
- **4. LC-MS Analysis:**
  - **Instrument:** Liquid Chromatography-Mass Spectrometry (LC-MS).
  - **Column:** C18 column.
  - **Mobile Phase:** Gradient elution with methanol and 1 mM ammonium formate (pH 3.1).
  - **Detection:** Operate MS in selective ion monitoring (SIM) or full-scan mode for metabolite identification. Calculate pharmacokinetic parameters using non-compartmental analysis.

### Protocol 2: In Vitro Metabolism in Rat Hepatocytes

This protocol is used to identify and characterize metabolites [3].

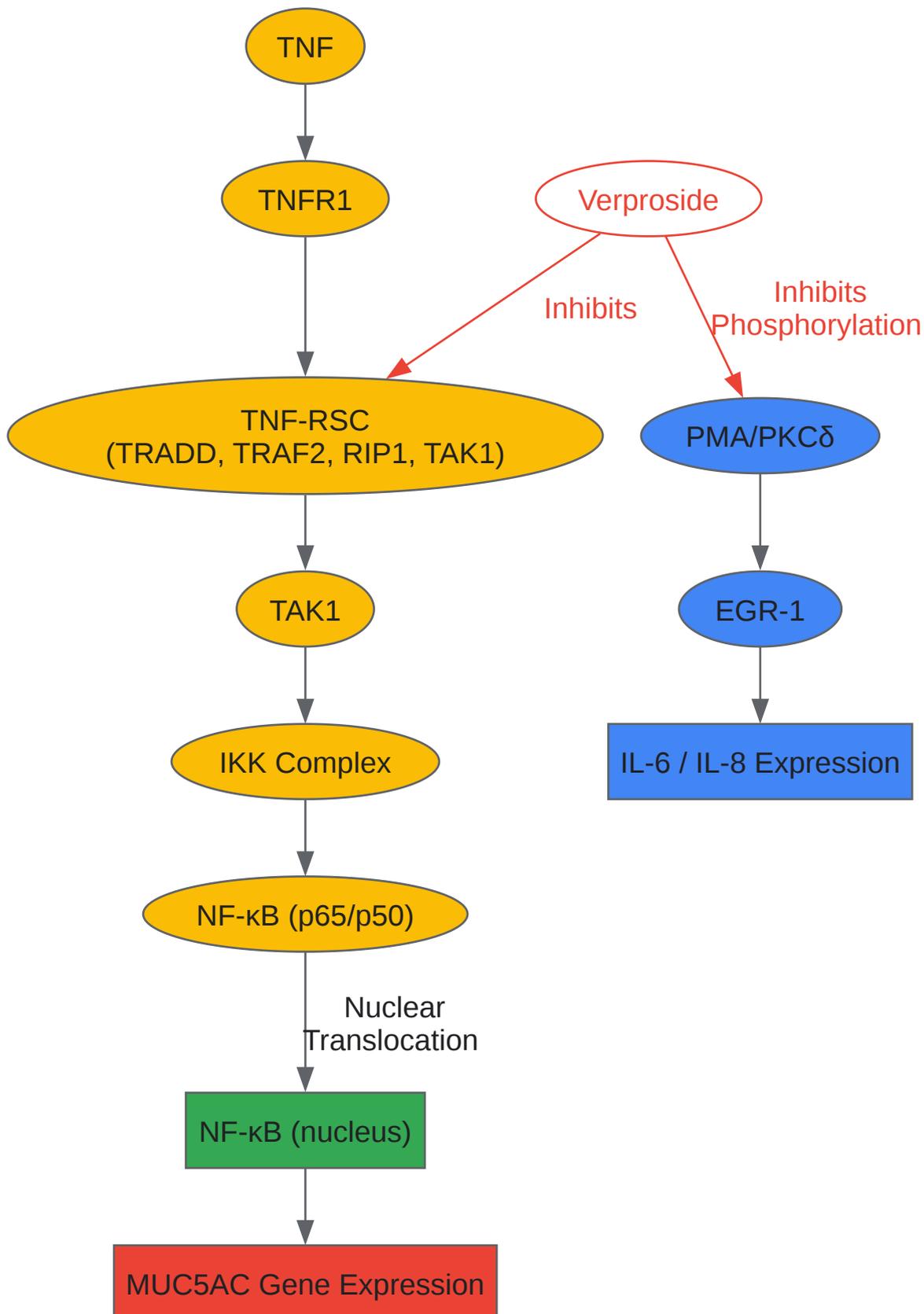
- **1. Hepatocyte Incubation:**

- **Preparation:** Isolate or purchase cryopreserved rat hepatocytes. Thaw and suspend in appropriate incubation medium (e.g., Williams' E medium).
- **Incubation:** Pre-incubate hepatocyte suspension. Start the reaction by adding **verproside** (e.g., final concentration 20  $\mu$ M). Incubate in a CO<sub>2</sub> incubator at 37°C for a set duration (e.g., 2 hours). Include control incubations without **verproside** or without cells.
- **Reaction Termination:** Stop the reaction by adding ice-cold acetonitrile.
- **2. Sample Preparation:** Centrifuge the terminated reaction mixture to pellet proteins. Collect the supernatant, evaporate the solvent, and reconstitute the residue in the initial mobile phase for LC-MS analysis.
- **3. LC-HRMS Analysis:**
  - **Instrument:** Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with a quadrupole-Orbitrap mass analyzer.
  - **Column:** Halo C18 column.
  - **Mobile Phase:** Gradient elution with methanol and 1 mM ammonium formate (pH 3.1).
  - **Data Acquisition:** Use full-scan MS and data-dependent MS/MS. Identify metabolites based on accurate mass measurements (mass error < 5 ppm) and interpretation of MS/MS fragmentation patterns. Confirm conjugates (glucuronides, sulfates) by enzymatic hydrolysis with  $\beta$ -glucuronidase or sulfatase.

## Mechanism of Action and Research Implications

Beyond its pharmacokinetics, **verproside** shows a promising mechanism for treating inflammatory lung diseases. It is the most active ingredient in the drug candidate YPL-001, which has completed clinical phase 2a for COPD [4].

Research indicates it reduces airway inflammation and mucus overproduction by **suppressing the TNF- $\alpha$ /NF- $\kappa$ B pathway**. It acts upstream by inhibiting the formation of the TNF receptor signaling complex (TNF-RSC), specifically by potentially binding between the TRADD and TRAF2 subunits [5]. A 2023 study also identified that it **specifically inhibits the phosphorylation of PKC $\delta$** , blocking its downstream pathways [4].



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Diagram: Anti-inflammatory Mechanism of **Verproside**. **Verproside** inhibits the TNF- $\alpha$ /NF- $\kappa$ B pathway and PMA/PKC $\delta$ /EGR-1 pathway to reduce MUC5AC and cytokine production [4] [5].

The combination of potent anti-inflammatory activity and challenging pharmacokinetics guides future research. Strategies may focus on **alternative drug delivery systems** (e.g., inhalation to bypass first-pass metabolism), **prodrug approaches** to improve oral bioavailability, or the development of **structural analogs** that retain efficacy with more favorable PK properties.

## Research Gaps and Future Directions

- **Human Data Translation:** All summarized data is from rodent models; human pharmacokinetic and metabolic studies are needed.
- **Metabolite Activity:** The biological activity and potential toxicity of **verproside**'s 21 metabolites are largely unknown and critical for safety assessment.
- **Formulation Strategies:** Research into advanced formulations is essential to overcome low bioavailability for clinical application.

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